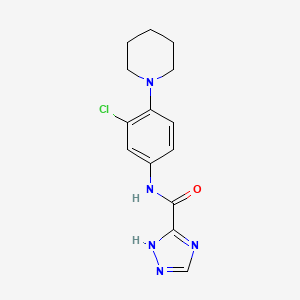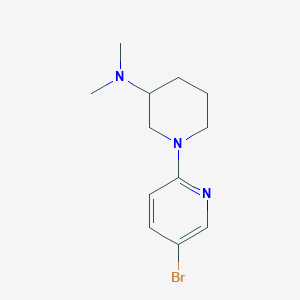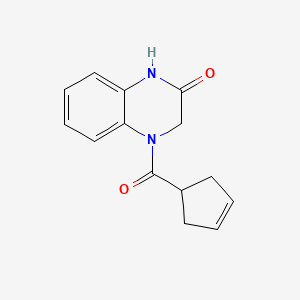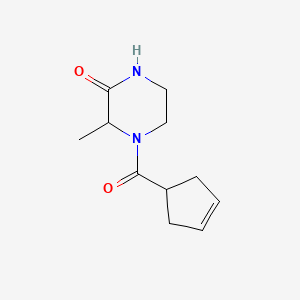
4-(Cyclopent-3-ene-1-carbonyl)-3-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopent-3-ene-1-carbonyl)-3-methylpiperazin-2-one, commonly known as CCMP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMP is a piperazinone derivative, which is a class of compounds that have shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of CCMP is not fully understood. However, it is believed that CCMP exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. CCMP has also been shown to inhibit the replication of HIV and HCV by targeting the viral protease enzyme. The exact mechanism of action of CCMP in the treatment of neurological disorders is still under investigation.
Biochemical and Physiological Effects:
CCMP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the migration and invasion of cancer cells. In terms of antiviral activity, CCMP has been shown to inhibit the replication of HIV and HCV by targeting the viral protease enzyme. CCMP has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CCMP is its relatively simple synthesis method, which makes it easy to produce in large quantities. CCMP has also shown promising results in various biological assays, making it an attractive candidate for further research. However, one of the limitations of CCMP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CCMP. One area of interest is the development of CCMP analogs with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of CCMP in the treatment of neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of CCMP in preclinical and clinical trials.
Méthodes De Synthèse
CCMP can be synthesized through a multistep process involving the reaction of 3-methylpiperazine with cyclopentenone in the presence of a base, followed by the addition of acetic anhydride and a reducing agent. The final product is obtained by purification through column chromatography. The synthesis method of CCMP is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
CCMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. CCMP has also been reported to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, CCMP has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(cyclopent-3-ene-1-carbonyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-10(14)12-6-7-13(8)11(15)9-4-2-3-5-9/h2-3,8-9H,4-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQNBIVIBDGYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopent-3-ene-1-carbonyl)-3-methylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)

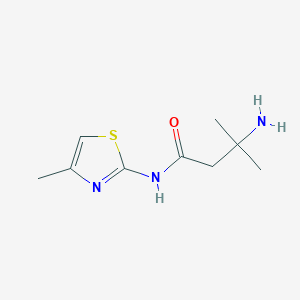
![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)
